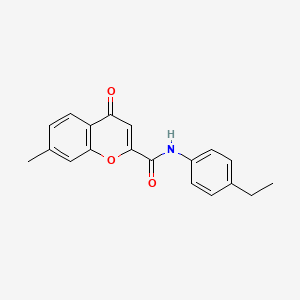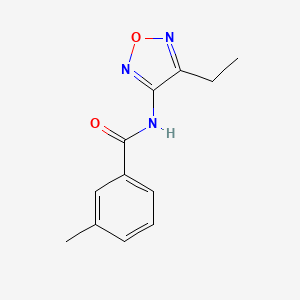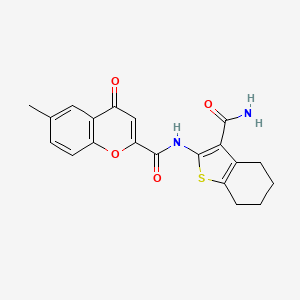![molecular formula C26H25N5O2S B11386323 N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386323.png)
N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,6-BIS(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” is a complex organic compound that belongs to the class of triazolothiadiazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,6-BIS(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the thiadiazine ring: This step might involve the reaction of the triazole intermediate with sulfur-containing reagents.
Functionalization with phenyl groups:
Final carboxamide formation: The carboxamide group can be introduced via amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure and possible biological activity.
Biochemistry: Use in studying enzyme interactions or as a probe in biochemical assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Development of new therapeutic agents.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
Triazolothiadiazines: Other compounds in this class with different substituents.
Carboxamides: Compounds with similar carboxamide groups but different core structures.
Uniqueness
The unique combination of triazole, thiadiazine, and carboxamide groups, along with the specific phenyl and phenoxymethyl substituents, distinguishes this compound from others. This structural uniqueness could translate to distinct chemical properties and biological activities.
属性
分子式 |
C26H25N5O2S |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-8-12-19(13-9-17)23-24(25(32)27-20-14-10-18(2)11-15-20)34-26-29-28-22(31(26)30-23)16-33-21-6-4-3-5-7-21/h3-15,23-24,30H,16H2,1-2H3,(H,27,32) |
InChI 键 |
IGDSTJFXRAAXIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386244.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386250.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386261.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11386262.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11386275.png)

![1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine](/img/structure/B11386286.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386290.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11386299.png)
![3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11386301.png)
![1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386307.png)
![Propyl [1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11386312.png)

